5-Bromo-2'-deoxyuridine
Overview
Description
5-Bromo-2’-deoxyuridine (BrdU) is a thymidine nucleoside derivative that is commonly used to identify proliferating cells . In proliferating cells, BrdU is incorporated in place of thymidine during the S phase of the cell cycle during DNA synthesis . It is routinely and extensively used to measure DNA synthesis and to label dividing cells .
Synthesis Analysis
BrdU is used to analyze cell proliferation because of its facile incorporation into DNA during the S phase of the cell cycle . It can be used in conjunction with anti-BrdU for immunocytochemical analysis of cell proliferation .Molecular Structure Analysis
The structure of BrdU has been determined using diffractometer reflections . The Br atom acts as an anomalous scatterer and its larger size will affect the crystal’s X-ray diffraction enough to detect isomorphous differences .Chemical Reactions Analysis
A Suzuki–Miyaura reaction was utilized to develop a chemical method to label cellular BrdU with fluorescent boronic acid probes . The coupling conditions were optimized for complex cellular environments .Physical And Chemical Properties Analysis
BrdU is a crystalline solid with a molecular weight of 307.10 g/mol . It has a melting point of 191-194 °C (dec.) (lit.) and is soluble in DMSO: 50 mg/mL, clear, colorless to very faintly yellow .Scientific Research Applications
Cell Turnover and Proliferation Studies
5-Bromo-2'-deoxyuridine (BrdU) is widely utilized in measuring cell turnover in various tissues. A mathematical framework developed to analyze BrdU-labeling experiments has enabled the quantification of cell proliferation rates, cell loss, and cell input from sources, as demonstrated in the study of T lymphocytes in rhesus macaques (Bonhoeffer et al., 2000).
Understanding Tumor Formation
BrdU has been instrumental in advancing our understanding of tumor formation. For instance, it was used in 2007 to provide evidence of the presence of side population (SP) cells in human leiomyomas, a type of benign tumor, thus offering new insights into their pathogenesis and potential non-surgical management strategies (Mas et al., 2014).
DNA Replication Research
BrdU has also been employed in research focusing on the mechanisms of DNA replication. For example, it was used to study the semiconservative replication of mitochondrial and nuclear DNA in rat liver, providing evidence that there is little to no repair of mitochondrial DNA (Gross & Rabinowitz, 1969).
Cell Differentiation Studies
Research has shown that neural stem cells exposed to BrdU can undergo significant changes, such as losing global DNA methylation and differentiating into astrocytic cells. This highlights the importance of BrdU in studying cellular differentiation, particularly in the context of neural stem cells (Schneider & d’Adda di Fagagna, 2012).
Tissue Engineering Applications
BrdU has been used in tissue engineering, specifically in augmenting and regenerating fat-enriched hypodermal tissue. For example, BrdU-labeled autologous adipose-derived stem cells seeded onto collagen scaffolds were shown to be effective in a porcine wound model, demonstrating its potential in soft-tissue repair (Lequeux et al., 2012).
Innovative Detection Methods
Innovative methods for detecting S-phase cell cycle progression have been developed using BrdU. A study described an alternative to traditional antibody staining for BrdU, utilizing click chemistry for the detection of S-phase progression in cells (Buck et al., 2008)
Safety And Hazards
BrdU may cause genetic defects and is suspected of damaging fertility or the unborn child . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation .
Relevant Papers Several papers have been published on the topic of 5-Bromo-2’-deoxyuridine. For example, a paper titled “Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold” discusses the effects of a pulse of BrdU, at doses ranging from 25 to 300 µg/g, or repeated injections . Another paper titled “Quantification of Cell Turnover Kinetics Using 5-Bromo-2′-deoxyuridine” provides a mathematical framework for the analysis of BrdU-labeling experiments .
properties
IUPAC Name |
5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVKYSAHUYNSMH-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
Record name | 5-BROMO-2'-DEOXYURIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7033105 | |
Record name | 5-Bromo-2'-deoxyuridine | |
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Molecular Weight |
307.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-bromo-2'-deoxyuridine is a white crystalline powder. (NTP, 1992) | |
Record name | 5-BROMO-2'-DEOXYURIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19900 | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), Water 10 - 20 (mg/mL), Dimethylacetamide ~ 200 (mg/mL), 1 N NaOH > 400 (mg/mL), Dimethylsulfoxide ~ 160 (mg/mL), Acetone ~ 4 (mg/mL) | |
Record name | 5-BROMO-2'-DEOXYURIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19900 | |
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Record name | BROMODEOXYURIDINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/38297%20(1992).txt | |
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Mechanism of Action |
The principal effects of BrdU in the animal body result from its incorporation into tissue DNA in place of thymidine (the 5-methyl analog of BrdU). Since chromosomal proteins have a greater affinity for BrdU-substituted DNA than for unsubstituted DNA, this results in a variety of chromosomal aberrations including chromosome lengthening, chromatid breakage, and effects on sister chromatid exchange frequency. Effects on meiosis as well as on mitosis have been reported., 5-Bromodeoxyuridine induces a senescence-like phenomenon in mammalian cells. This effect was dramatically potentiated by AT-binding ligands such as distamycin A, netropsin, and Hoechst 33258. The genes most remarkably affected by these ligands include the widely used senescence-associated genes and were located on or nearby Giemsa-dark bands of human chromosomes. /The authors/ hypothesize that AT-rich scaffold/nuclear matrix attachment region sequences are involved in this phenomenon. In fact, upon substitution of thymine with 5-bromouracil, a rat S/MAR sequence reduced its degree of bending and became insensitive to cancellation of the bending by distamycin A. The S/MAR sequence containing 5-bromouracil also bound more tightly to nuclear scaffold proteins in vitro and this binding was not inhibited by distamycin A. Under the same conditions, the S/MAR sequence containing thymine easily dissociated from the nuclear scaffold proteins. Taken together, the synergistic induction of the genes may be explained not only by opening of condensed chromatin by distamycin A but also by increase in the binding of 5-bromouracil-containing S/MAR sequences to the nuclear scaffolds., An ectopic gene integrated in the host genome is occasionally silenced due to a position effect of its adjacent chromatin structure. /The authors/ found that 5-bromodeoxyuridine clearly activated such a transgene in HeLa cells. The transgene was also activated to various degrees by inhibitors of histone deacetylase, DNA topoisomerases, or DNA methyltransferase. The peptide antibiotic distamycin A potentiated markedly the effect of 5-bromodeoxyuridine. Transient expression of an artificial AT-hook protein termed MATH20 also potentiated its effect although significantly activated the transgene alone. Since distamycin A and MATH20 are able to displace histone H1 and other DNA-binding proteins bound to specific AT-rich sequences by a dominant, mutually exclusive fashion, these results suggest that 5-bromodeoxyuridine targets such an AT-rich sequence located adjacent to the silenced transgene, resulting in chromatin accessibility., 5-Bromodeoxyuridine (BrdU) universally induces a senescence-like phenomenon in mammalian cells. To assess this phenomenon at the level of gene expression, /the authors/ constructed a PCR-based subtractive cDNA library enriched for mRNA species that immediately increase by administration of BrdU to HeLa cells. Candidate cDNA clones were isolated by differential colony hybridization, and then positive clones were identified by Northern blot analysis. Sequencing analysis revealed that the identified cDNA species were classified into three groups: widely used senescence-markers, known species whose relevance to senescence is yet to be reported, and known or novel ESTs. As expected, the majority of them showed an increase in expression in senescent human diploid fibroblasts. These results suggest that similar mechanisms operate in the regulation of BrdU-induced genes and senescence-associated genes., For more Mechanism of Action (Complete) data for BROMODEOXYURIDINE (7 total), please visit the HSDB record page. | |
Record name | BROMODEOXYURIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7477 | |
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Product Name |
5-Bromo-2'-deoxyuridine | |
Color/Form |
Crystals from absolute ethanol | |
CAS RN |
59-14-3 | |
Record name | 5-BROMO-2'-DEOXYURIDINE | |
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Record name | 5-Bromo-2′-deoxyuridine | |
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Record name | Uridine, 5-bromo-2'-deoxy- | |
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Record name | 5-Bromo-2'-deoxyuridine | |
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Record name | BROMODEOXYURIDINE | |
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Melting Point |
365 to 369 °F (NTP, 1992), 187-189 °C | |
Record name | 5-BROMO-2'-DEOXYURIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19900 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BROMODEOXYURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7477 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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